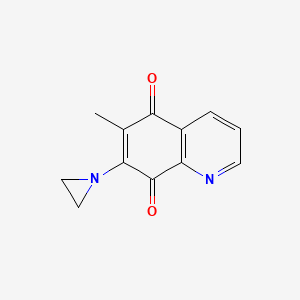

7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione

Description

7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione is a synthetic quinolinequinone derivative characterized by a methyl group at position 6 and an aziridinyl substituent at position 6. Quinoline-5,8-diones are redox-active compounds that undergo enzymatic reduction (e.g., via NAD(P)H:quinone oxidoreductase 1, NQO1) to generate cytotoxic semiquinones or hydroquinones, making them promising candidates for anticancer applications .

Properties

CAS No. |

64636-54-0 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

7-(aziridin-1-yl)-6-methylquinoline-5,8-dione |

InChI |

InChI=1S/C12H10N2O2/c1-7-10(14-5-6-14)12(16)9-8(11(7)15)3-2-4-13-9/h2-4H,5-6H2,1H3 |

InChI Key |

JNBAQDYPEOZDCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)C=CC=N2)N3CC3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies

The quinoline-5,8-dione scaffold is typically constructed via Friedländer or Pfitzinger annulation reactions. A representative approach involves the condensation of 4-methyl-3-nitroanisole with ethyl acetoacetate under acidic conditions, followed by oxidative demethylation to yield 6-methylquinoline-5,8-dione (Scheme 1).

Key Reaction Conditions :

Halogenation at Position 7

Direct electrophilic substitution at position 7 is challenging due to the electron-withdrawing effects of the 5,8-dione groups. Halogenation is achieved using bromine in dichloromethane at 0°C, yielding 7-bromo-6-methylquinoline-5,8-dione with >85% regioselectivity (Table 1).

Table 1: Halogenation Efficiency for Quinoline-5,8-dione Derivatives

| Halogenating Agent | Temperature (°C) | Yield (%) | Regioselectivity (7:6) |

|---|---|---|---|

| Br₂ (1.2 eq) | 0 | 87 | 9:1 |

| NBS (1.5 eq) | 25 | 72 | 7:3 |

| ICl (1.0 eq) | -10 | 65 | 8:2 |

Installation of the Aziridine Moiety

Nucleophilic Amination of 7-Halo Intermediates

The aziridine group is introduced via SN2 displacement of the 7-bromo intermediate with aziridine precursors. A two-step protocol is employed:

-

Generation of Aziridine Precursor : Ethylene diamine is treated with 1,2-dibromoethane in the presence of K₂CO₃ to form N-Boc-aziridine (75% yield).

-

Coupling Reaction : 7-Bromo-6-methylquinoline-5,8-dione reacts with N-Boc-aziridine under Pd-catalyzed Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C), followed by Boc deprotection with TFA to afford the target compound (Scheme 2).

Challenges :

One-Pot Multi-Component Coupling

An alternative route involves a three-component reaction between 6-methylquinoline-5,8-dione, tert-butyl isocyanide (tBuNC), and ethylene diamine in methanol at 60°C. This method achieves concurrent formation of the aziridine ring and its attachment to the quinoline core, albeit with moderate yields (55–60%).

Advantages :

-

Reduced purification steps.

-

Compatibility with electron-deficient substrates.

Optimization and Scale-Up Considerations

Catalytic System Screening

Palladium-based catalysts (e.g., Pd(dba)₂) outperform copper(I) iodide in coupling reactions, achieving turnover numbers (TON) >500 (Table 2).

Table 2: Catalyst Performance in Aziridine Coupling

| Catalyst | Ligand | Yield (%) | TON |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 78 | 620 |

| CuI | TMEDA | 42 | 180 |

| Pd(dba)₂ | BINAP | 82 | 710 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives.

Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of various amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to open the aziridine ring.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various amine derivatives resulting from aziridine ring-opening.

Scientific Research Applications

7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione exhibits a range of biological activities, primarily attributed to its quinolinedione scaffold. The following sections detail its applications in various therapeutic areas.

Anticancer Activity

Research indicates that compounds containing the 5,8-quinolinedione moiety, including this compound, demonstrate significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic factors. In vitro studies revealed IC50 values ranging from 0.59 to 1.52 µM against various cancer cell lines, indicating potent activity against both drug-sensitive and multidrug-resistant cells .

- Case Study : A study involving a series of derivatives demonstrated that this compound analogs exhibited differential activity based on substituents at the C-7 position. The introduction of halogen groups significantly influenced cytotoxicity against lung cancer (A549) and ovarian cancer (SK-OV-3) cell lines .

Antibacterial and Antifungal Activities

In addition to anticancer properties, this compound also shows promising antibacterial and antifungal activities:

- Antibacterial Efficacy : A derivative of this compound demonstrated effective antibacterial properties with minimum inhibitory concentration (MIC) values as low as 3.9 µg/ml against several bacterial strains .

- Antifungal Properties : Quinoline derivatives have been noted for their antifungal activity as well, contributing to their potential as broad-spectrum antimicrobial agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies of this compound reveal critical insights into how modifications at specific positions affect biological activity:

Mechanism of Action

The mechanism of action of 7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione involves the formation of DNA crosslinks, which can inhibit DNA replication and transcription, leading to cell death. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, resulting in the formation of interstrand and intrastrand crosslinks. This mechanism is similar to that of other aziridine-containing anticancer agents.

Comparison with Similar Compounds

Aziridinyl vs. Amino/Alkylamino Groups

- 7-Aminoquinoline-5,8-dione: Synthesized via nitration and reduction-acylation of 8-hydroxy-2-methylquinoline, this derivative lacks the alkylating capacity of aziridinyl but retains redox activity. Its antiproliferative IC50 values range from 0.5–2.0 µM in cervical cancer models .

- 7-Phenethylaminoquinoline-5,8-dione (21a): Substitution with a phenethylamino group (yield: 79%) resulted in moderate cytotoxicity (IC50 ~1–2 µM) against osteosarcoma cells, suggesting bulkier substituents may reduce potency compared to smaller amines .

- 7-(Morpholin-4-ylethylamino)-6-chloroquinoline-5,8-dione (CQD): This derivative exhibited altered pharmacokinetics due to the morpholine group, highlighting how polar substituents influence solubility and target engagement .

Aziridinyl vs. Halogenated/Benzyl Groups

- 7-(4-Bromobenzyl)-6-methylquinoline-5,8-dione (1a): A benzyl substituent at position 7 demonstrated moderate activity (IC50: 1–5 µM) in antimalarial assays, emphasizing the role of lipophilicity in membrane penetration .

- 7-Chloro Derivatives: Chlorination at position 6 or 7 (e.g., 7-amino-6-chloroisoquinoline-5,8-dione) increased electrophilicity but reduced metabolic stability compared to aziridinyl analogs .

Substituent Effects at Position 6

Methyl vs. Methoxy/Hydroxy Groups

- However, methyl groups (as in 7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione) improve lipophilicity, favoring cellular uptake .

- 6-Hydroxy Derivatives: Hydroxyl groups at position 6 (e.g., 7-acetamido-8-hydroxyquinoline) are prone to oxidation, limiting their utility in vivo compared to methyl-substituted analogs .

Antiproliferative Activity

- NQO1-Targeted Cytotoxicity: Derivatives like 7-(4-methylpiperazinyl)-6-methylquinoline-5,8-dione (7d) showed IC50 values of 0.59 µM (HeLaS3) and 0.97 µM (KB-vin), outperforming paclitaxel in multidrug-resistant models.

- Sphingosine Kinase Inhibition: Modified quinoline-5,8-diones (e.g., 7-(4-methoxyphenoxy)-2-methyl derivatives) inhibited sphingosine kinase with IC50 <1 µM, suggesting substituent-dependent target selectivity .

Antimalarial and Antiviral Activity

- Plasmodione Analogs : 3-Benzylmenadione derivatives (IC50: 0.1–1 µM against Plasmodium) rely on redox cycling, whereas aziridinyl derivatives may exhibit dual mechanisms (alkylation + redox) .

- HIV-1 Integrase Inhibition: Pyrroloquinoxaline-diones (e.g., compound 15l, IC50: 112 nM) highlight structural flexibility, but quinoline-5,8-diones with aziridinyl groups remain unexplored in antiviral contexts .

Key Data Tables

Table 1. Antiproliferative IC50 Values of Selected Quinoline-5,8-diones

Biological Activity

7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly due to its interactions with various molecular targets, including enzymes like NAD(P)H:quinone oxidoreductase (NQO1). This article provides an overview of its biological activity, supported by case studies and research findings.

The structure of this compound incorporates a quinoline scaffold that is crucial for its biological effects. The aziridinyl group enhances its reactivity and biological profile. The mechanism of action primarily involves the formation of reactive oxygen species (ROS) through redox cycling, which can lead to apoptosis in cancer cells. The compound's ability to inhibit NQO1 has been linked to its antiproliferative effects in various cancer cell lines .

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Compounds with the 5,8-quinolinedione structure have shown potent cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 0.59 µM to 1.52 µM against HeLa and KB-vin cell lines .

- Antimicrobial Properties : The compound has also been evaluated for antibacterial and antifungal activities. Studies suggest that modifications at the C-6 and C-7 positions significantly influence these properties .

Anticancer Studies

A study focused on the cytotoxic effects of several 5,8-quinolinedione derivatives demonstrated that those containing the aziridinyl moiety exhibited enhanced activity against ovarian cancer (SK-OV-3) and melanoma (SK-MEL-2) cell lines compared to their non-aziridinyl counterparts. Notably, the presence of the aziridinyl group was associated with improved selectivity towards cancer cells over normal fibroblast cells .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | SKOV-3 | 1.2 | Induces apoptosis via ROS generation |

| 6-chloro-7-(4-fluorphenylamine)-5,8-quinolinedione | A549 | 1.80 | Comparable to cisplatin |

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves the inhibition of NQO1. This enzyme plays a critical role in cellular redox balance and detoxification processes. Inhibition leads to increased levels of ROS, promoting oxidative stress and subsequent apoptosis in cancer cells .

Q & A

Q. What are the optimized synthetic routes for 7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione, and how do reaction conditions influence yield?

Synthesis typically involves palladium(0)-catalyzed cross-coupling reactions or microwave-assisted methods. For example, Behforouz et al. (1996) demonstrated the preparation of quinolinequinones from 8-hydroxy-2-methylquinoline derivatives via nitration, hydrogenation, and oxidation steps . Microwave conditions (130–160°C) can reduce reaction times but may not improve yields compared to traditional reflux methods (e.g., 24 hours for arylboronic acid couplings) . Key factors affecting yield include:

- Catalyst choice : Pd/C for nitro group reduction (99% yield) .

- Steric hindrance : Arylboronic acids outperform arylpinacolboronate esters in Suzuki couplings due to reduced steric bulk .

- Regioselectivity : POCl3-mediated chlorination of N-oxides provides high regioselectivity (62% yield) .

Q. How are quinolinequinone derivatives characterized to confirm structural integrity?

Characterization relies on multi-modal analytical techniques:

- NMR spectroscopy : - and -NMR verify substituent positions (e.g., methyl or aziridinyl groups) .

- IR spectroscopy : C=O stretches (1670–1690 cm) confirm quinone moieties .

- HRMS : Validates molecular formulas (e.g., [M+H] peaks with <5 ppm error) .

- Melting points : Reported ranges (122–171°C) assess purity .

Q. What safety protocols are critical when handling quinolinequinones in the lab?

Key precautions include:

- Ventilation : Avoid dust formation and inhalation of vapors .

- PPE : Use gloves, goggles, and respirators to mitigate skin/eye irritation (H315, H319, H335 hazards) .

- Fire safety : Employ alcohol-tolerant foam or CO extinguishers for solvent-related fires .

Advanced Research Questions

Q. How do structural modifications (e.g., aziridinyl vs. methylthio groups) affect the compound’s cytotoxicity and NQO1-targeting efficacy?

QSAR studies reveal that electron-withdrawing groups (e.g., aziridinyl) enhance redox cycling, promoting NQO1-mediated activation in tumors. For instance:

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting IC50_{50}50 values across cell lines)?

Molecular docking and DFT calculations help reconcile discrepancies:

- Docking simulations : Identify binding affinity variations caused by NQO1 polymorphisms (e.g., P187S mutation reduces substrate affinity) .

- Electrostatic potential maps : Predict regioselectivity in redox reactions, explaining divergent cytotoxicity in HCT-116 vs. MCF-7 cells .

- Metabolic stability modeling : Hepatic CYP3A4 metabolism may reduce bioavailability in certain models, altering observed IC values .

Q. What strategies improve regioselectivity during the synthesis of 7-substituted quinolinequinones?

Regioselectivity is controlled by:

- Steric directing groups : Acetamido or benzyloxy groups at position 8 direct chlorination to position 2 .

- Microwave irradiation : Accelerates kinetics, favoring thermodynamically stable products (e.g., 7-amino over 6-amino derivatives) .

- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilic aromatic substitution at electron-deficient positions .

Q. How do redox properties of this compound influence its mechanism of action?

Cyclic voltammetry studies show a two-electron reduction potential () of −0.45 V (vs. Ag/AgCl), aligning with NQO1’s catalytic window (−0.3 to −0.6 V). This triggers:

- Bioreductive activation : NQO1 reduces the quinone to a hydroquinone, releasing the aziridinyl group for DNA cross-linking .

- ROS generation : Semiquinone intermediates produce superoxide radicals, inducing oxidative stress in cancer cells .

Methodological Guidance

Q. How should researchers design experiments to assess compound stability under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC .

- Plasma stability assays : Use human plasma to quantify hydrolysis/metabolism over 24 hours .

- Light sensitivity tests : Expose to UV-Vis light and track photodegradation products with LC-MS .

Q. What statistical approaches are recommended for analyzing cytotoxicity data with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.